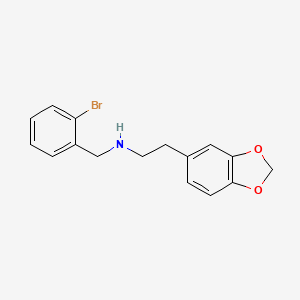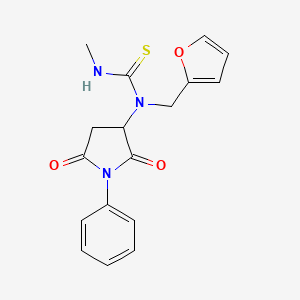![molecular formula C21H20O4 B5137123 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde](/img/structure/B5137123.png)
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde, also known as MNPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MNPB is a derivative of benzaldehyde that contains a naphthyl group and a methoxy group, which gives it unique properties that make it useful in a variety of applications. In
Wirkmechanismus
The mechanism of action of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has also been shown to have anticancer properties, as it can induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is its versatility. It can be used in a variety of research areas and has a wide range of biological activities. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to have anticancer properties, and further research could lead to the development of new cancer therapies. Additionally, 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde and its potential uses in scientific research.
Synthesemethoden
The synthesis of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde involves the reaction of 3-(1-naphthyloxy)propan-1-ol with 3-methoxy-4-formylbenzene in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde. The synthesis method has been optimized to produce high yields of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde with excellent purity.
Wissenschaftliche Forschungsanwendungen
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been used in a variety of research areas, including neuroscience, cancer research, and drug development.
Eigenschaften
IUPAC Name |
3-methoxy-4-(3-naphthalen-1-yloxypropoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-23-21-14-16(15-22)10-11-20(21)25-13-5-12-24-19-9-4-7-17-6-2-3-8-18(17)19/h2-4,6-11,14-15H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYKCPLADGKRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-chloro-4-phenyl-2-quinazolinyl)thio]-N-(2-cyanophenyl)propanamide](/img/structure/B5137045.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B5137050.png)
![N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B5137054.png)
![methyl 6-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5137059.png)



![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5137077.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5137080.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5137088.png)


![N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5137138.png)